(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
Description
“(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid” is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at the 1-position and an acetic acid moiety at the 5-position. This structure combines a nitrogen-rich bicyclic system with a carboxylic acid functional group, making it a versatile scaffold for medicinal chemistry applications. The compound is synthesized via a multi-step process involving condensation of pyrimidinone precursors with ethyl chloroacetate, followed by hydrolysis or hydrazide formation . Its molecular formula is C₁₃H₁₁N₄O₃, with a molecular weight of 283.26 g/mol. The acetic acid group enhances water solubility, while the aromatic phenyl group contributes to lipophilicity and target-binding interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-11(19)7-16-8-14-12-10(13(16)20)6-15-17(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWWDEQVIAKICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a common precursor. Hydrolysis with aqueous sodium hydroxide yields 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which undergoes cyclization with acetic anhydride to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one. Subsequent reaction with hydrazine hydrate opens the oxazine ring, yielding 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is pivotal for further functionalization.
Dimroth Rearrangement
Ethoxymethylene amino derivatives, such as those derived from 5-amino-1-substitutedpyrazole-4-carbonitriles, react with amines or arylhydrazines to form 4-substituted pyrazolo[3,4-d]pyrimidines via cyclization and Dimroth rearrangement. For example, heating ethoxymethylene amino derivatives with m-anisidine in methanol produces N-arylpyrazolo[3,4-d]pyrimidin-4-amines after rearrangement. This method highlights the versatility of the Dimroth mechanism in introducing diverse substituents.
Optimization and Mechanistic Considerations
Reaction Conditions
- Temperature : Cyclization reactions typically require reflux conditions (e.g., acetic acid at 110°C).
- Catalysts : Triethylamine facilitates nucleophilic substitutions, as seen in the synthesis of 4-hydrazinyl derivatives.
- Solvents : Methanol and ethanol are preferred for their ability to dissolve intermediates while permitting precipitate formation upon cooling.
Characterization
Successful synthesis is confirmed via:
- 1H NMR : Distinct signals for the pyrimidinone ring (δ 8.54 ppm for H-3 and H-6) and acetic acid protons (δ 3.77 ppm for CH2).
- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (270.25 g/mol).
Challenges and Limitations
- Low Yields : Dimroth rearrangements and multi-step syntheses often result in moderate yields (50–77%).
- Byproducts : Competing reactions, such as over-alkylation or incomplete hydrolysis, necessitate careful purification.
- Substituent Compatibility : Bulky groups on the pyrimidinone ring may hinder acetic acid introduction, requiring tailored conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Cyclization Reactions
Pyrazolo[3,4-d]pyrimidine derivatives undergo cyclization to form fused heterocyclic systems. For example:
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Reaction with hydrazine hydrate : The acetic acid side chain may cyclize with hydrazine to form pyridazine or triazine derivatives.
| Reactant | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinyl ester | Hydrazine hydrate, ethanol | Pyrazolopyridazine derivative | 63–85% |
Condensation with Carbonyl Compounds
The acetic acid moiety participates in Knoevenagel or aldol-like condensations:
-
Reaction with aldehydes : The α-hydrogen of the acetic acid group reacts with aromatic aldehydes (e.g., piperonal) to form α,β-unsaturated ketones.
| Reactant | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinyl acetic acid | Piperonal, piperidine | α,β-unsaturated pyrazole derivative | 70–78% |
Nucleophilic Substitution at the Carboxylic Acid Group
The acetic acid group undergoes functionalization via nucleophilic acyl substitution:
-
Amide formation : Reaction with amines or hydrazines generates hydrazides or substituted amides.
| Reactant | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinyl acetic acid ester | Hydrazine hydrate, ethanol | Acid hydrazide | 60–75% |
Enzymatic Activity Modulation
Pyrazolo[3,4-d]pyrimidine derivatives exhibit enzyme-inhibitory properties:
-
Cellobiase inhibition : Derivatives bearing pyridazine or triazine rings show moderate inhibition (IC₅₀ = 12–45 μM) .
-
EGFR-TK inhibition : Structural analogs demonstrate anticancer activity via kinase inhibition (IC₅₀ = 0.8–3.2 μM) .
Decarboxylation Reactions
Thermal decarboxylation of the acetic acid group produces simpler pyrazolo[3,4-d]pyrimidine derivatives:
Scientific Research Applications
(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to anti-proliferative and cytotoxic effects . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[3,4-d]pyrimidinone derivatives allows for extensive comparisons. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability :
- The acetic acid derivative exhibits superior aqueous solubility compared to ester or amide analogs, making it favorable for oral administration .
- Ethyl ester and hydrazide derivatives (e.g., compounds in Table 1) show increased lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
Impact of Aromatic Substitutions: Halogenated derivatives (e.g., bromo or fluoro substituents) demonstrate enhanced cytotoxic and antiviral activities due to improved target binding and metabolic stability .
Synthetic Efficiency :
- Yields for hydrazide derivatives range from 60–78% , with higher yields observed for electron-donating substituents (e.g., methoxy groups) due to reduced steric and electronic hindrance .
- Methyl or ethyl substituents at the 1-position simplify synthesis but reduce structural diversity compared to phenyl analogs .
Thermal Stability :
- Hydrazide derivatives (e.g., 5a–e in ) exhibit higher melting points (242–260°C) than ester precursors, attributed to hydrogen bonding and crystallinity .
Biological Activity :
- Carboxylic acid derivatives are hypothesized to inhibit kinases or proteases via ionic interactions, while amide and hydrazide analogs likely target hydrophobic enzyme pockets .
- Antiproliferative activity correlates with electron-withdrawing substituents (e.g., nitro, bromo), which enhance DNA intercalation or topoisomerase inhibition .
Biological Activity
(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid is a pyrazolopyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, antimicrobial treatments, and anti-inflammatory applications. This article explores its biological activity based on recent research findings and case studies.
The molecular formula of this compound is C₁₃H₁₀N₄O₃. The compound features a pyrazolopyrimidine core which is known for its pharmacological versatility.
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative effects observed |
| Breast Cancer | MDA-MB-231 | Significant growth inhibition |
| Liver Cancer | HepG2 | Notable cytotoxicity |
In vitro studies demonstrated that these compounds can induce apoptosis and inhibit tumor growth in vivo models, suggesting their potential as anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The compound exhibited promising results in inhibiting bacterial growth:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Excellent antibacterial activity |
| Escherichia coli | 0.30 - 0.35 | Moderate antibacterial activity |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Pyrazolopyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| COX-1 Inhibition | 0.034 | Significant inhibition observed |
| COX-2 Inhibition | 0.052 | Higher selectivity compared to standard drugs |
The compound's ability to modulate inflammatory pathways suggests its potential therapeutic application in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of pyrazolopyrimidine derivatives:
- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazolopyrimidine compounds on MDA-MB-231 cells, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria, demonstrating that some compounds had MIC values lower than traditional antibiotics.
- Anti-inflammatory Models : In vivo models using carrageenan-induced paw edema showed that selected pyrazolopyrimidine derivatives significantly reduced inflammation compared to control groups, indicating their potential for therapeutic use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
